molecular formula C12H9Cl2N B13880073 4-Benzyl-2,6-dichloropyridine

4-Benzyl-2,6-dichloropyridine

Cat. No.: B13880073
M. Wt: 238.11 g/mol
InChI Key: PWIGBSCBAAJZII-UHFFFAOYSA-N
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Description

4-Benzyl-2,6-dichloropyridine is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of two chlorine atoms at the 2nd and 6th positions of the pyridine ring and a benzyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2,6-dichloropyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with benzyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2,6-dichloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, stannanes.

Major Products:

Scientific Research Applications

4-Benzyl-2,6-dichloropyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-2,6-dichloropyridine involves its interaction with specific molecular targets. The chlorine atoms and benzyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. Additionally, its aromatic structure allows for π-π interactions with biological targets, influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Benzyl-2,6-dichloropyridine is unique due to the combination of its benzyl group and chlorine atoms, which confer specific reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

IUPAC Name

4-benzyl-2,6-dichloropyridine

InChI

InChI=1S/C12H9Cl2N/c13-11-7-10(8-12(14)15-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2

InChI Key

PWIGBSCBAAJZII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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